

An In-depth Technical Guide to 4-Bromo-2,3-dimethylbenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylbenzoic acid

Cat. No.: B1524940

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Introduction and Strategic Overview

4-Bromo-2,3-dimethylbenzoic acid stands as a significant halogenated aromatic carboxylic acid, serving as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily rooted in the strategic placement of its functional groups: a carboxylic acid moiety amenable to a wide range of transformations, a bromine atom that is a key participant in cross-coupling reactions, and two methyl groups that provide steric and electronic influence on the aromatic ring's reactivity.

This guide provides a comprehensive technical overview of **4-Bromo-2,3-dimethylbenzoic acid**, including its core physicochemical properties, validated synthesis protocols, spectral characterization, key reactive pathways, and essential safety and handling procedures. The information herein is curated to empower researchers in leveraging this compound's full potential in medicinal chemistry and materials science. There appears to be some discrepancy in the publicly available CAS Numbers for this compound; this guide will refer to the most frequently cited CAS Number, 5613-26-3.^[1]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a research setting. These properties dictate solubility, reaction conditions, and purification strategies.

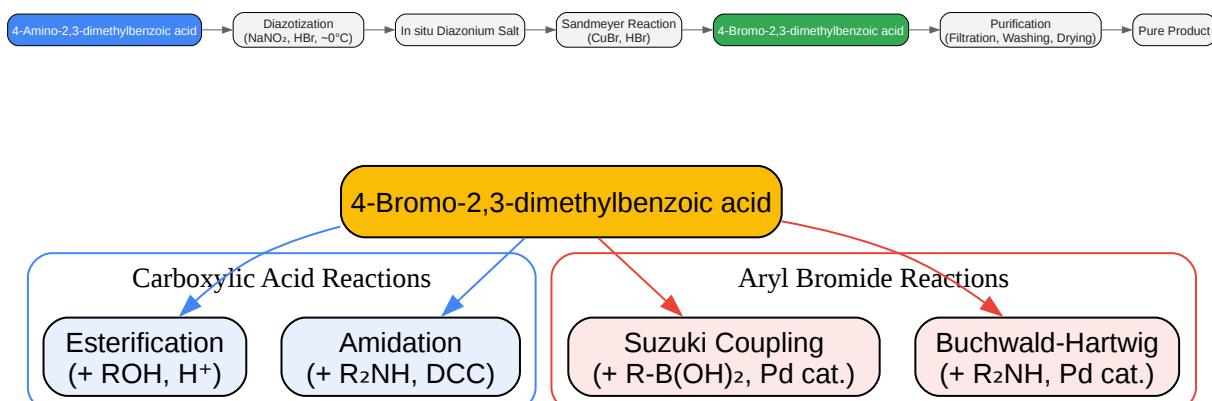
Property	Value	Source(s)
CAS Number	5613-26-3	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
IUPAC Name	4-Bromo-2,3-dimethylbenzoic acid	
Synonym(s)	4-Brom-2,3-dimethylbenzoesaeure	[1]
SMILES	CC1=C(C(C)C(=CC=C1C(=O)O)Br	[1]
InChI Key	Information not readily available	
Appearance	Typically a solid	
Purity	Commercially available at ≥98%	[1]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[1]
logP	2.76414	[1]

Synthesis and Purification Protocol

The synthesis of substituted benzoic acids often involves the oxidation of the corresponding alkylbenzenes or through a Sandmeyer-type reaction from an amino precursor. The latter provides a regiochemically controlled route to the desired product.

Conceptual Workflow: Synthesis via Sandmeyer Reaction

The synthesis of **4-Bromo-2,3-dimethylbenzoic acid** can be logically approached from 4-Amino-2,3-dimethylbenzoic acid. This workflow involves two primary stages: diazotization of the amine followed by a copper-catalyzed bromination.



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References

- 1. chemscene.com [chemscene.com]
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